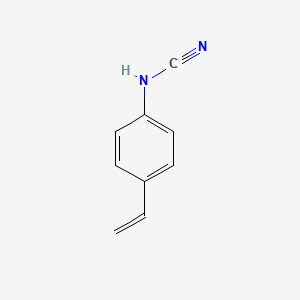
(4-Ethenylphenyl)cyanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(4-Ethenylphenyl)cyanamide is an organic compound with the molecular formula C9H8N2 It is characterized by the presence of a cyanamide group (-C≡N) attached to a phenyl ring, which is further substituted with an ethenyl group (-CH=CH2)
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (4-Ethenylphenyl)cyanamide typically involves the reaction of 4-vinylbenzyl chloride with sodium cyanamide. The reaction is carried out in an organic solvent such as dimethylformamide (DMF) under reflux conditions. The reaction mechanism involves the nucleophilic substitution of the chloride group by the cyanamide anion, resulting in the formation of this compound.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. it is likely that similar synthetic routes are employed on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography may be utilized to enhance the efficiency of the production process.
化学反応の分析
Types of Reactions
(4-Ethenylphenyl)cyanamide can undergo various types of chemical reactions, including:
Oxidation: The ethenyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The cyanamide group can be reduced to form primary amines.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Electrophilic aromatic substitution reactions can be carried out using reagents such as bromine (Br2) or nitric acid (HNO3).
Major Products Formed
Oxidation: Formation of 4-ethenylbenzaldehyde or 4-ethenylbenzoic acid.
Reduction: Formation of 4-ethenylphenylamine.
Substitution: Formation of various substituted derivatives depending on the electrophile used.
科学的研究の応用
(4-Ethenylphenyl)cyanamide has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential use in drug development, particularly as a precursor for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of (4-Ethenylphenyl)cyanamide is not well-documented. it is likely that the compound interacts with biological molecules through its cyanamide and ethenyl groups. The cyanamide group can form hydrogen bonds and other interactions with proteins and enzymes, potentially inhibiting their activity. The ethenyl group may also participate in covalent bonding with biological targets.
類似化合物との比較
Similar Compounds
(4-Methylphenyl)cyanamide: Similar structure but with a methyl group instead of an ethenyl group.
(4-Ethylphenyl)cyanamide: Similar structure but with an ethyl group instead of an ethenyl group.
(4-Phenyl)cyanamide: Lacks the ethenyl group, only has the phenyl and cyanamide groups.
Uniqueness
(4-Ethenylphenyl)cyanamide is unique due to the presence of the ethenyl group, which imparts distinct chemical reactivity and potential applications compared to its analogs. The ethenyl group allows for additional functionalization and modification, making it a versatile compound in synthetic chemistry.
特性
CAS番号 |
96388-70-4 |
|---|---|
分子式 |
C9H8N2 |
分子量 |
144.17 g/mol |
IUPAC名 |
(4-ethenylphenyl)cyanamide |
InChI |
InChI=1S/C9H8N2/c1-2-8-3-5-9(6-4-8)11-7-10/h2-6,11H,1H2 |
InChIキー |
LHAUESSGZQDMBD-UHFFFAOYSA-N |
正規SMILES |
C=CC1=CC=C(C=C1)NC#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


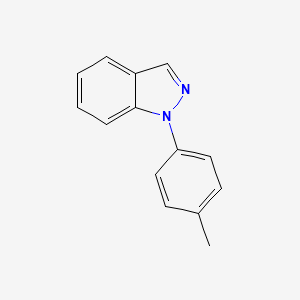
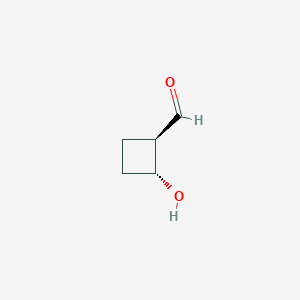
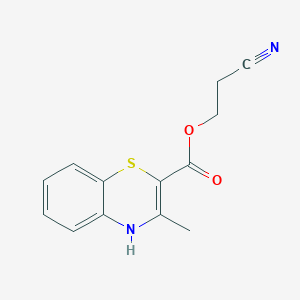
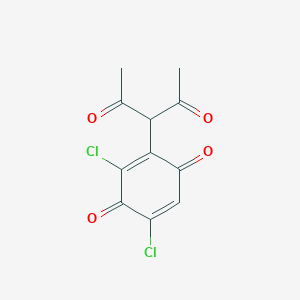
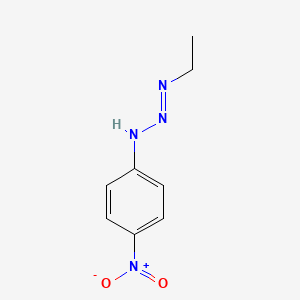
![[1,1'-Biphenyl]-3-YL octanoate](/img/structure/B14354433.png)
![2-[(2,5-Dihydroxyphenyl)sulfanyl]-6-sulfanylbenzene-1,4-diol](/img/structure/B14354437.png)
![dimethyl (1S,7R)-8-oxabicyclo[5.2.0]nonane-9,9-dicarboxylate](/img/structure/B14354439.png)
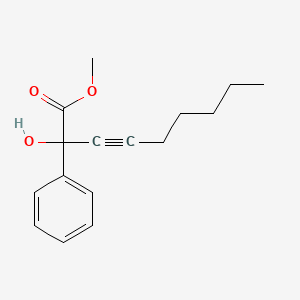
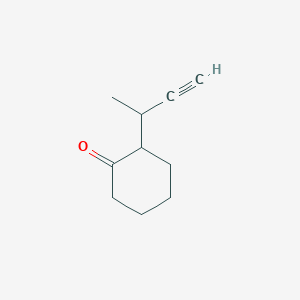
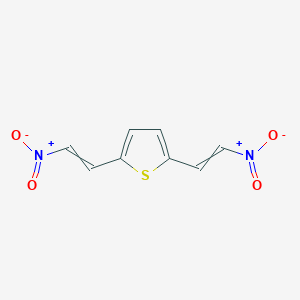
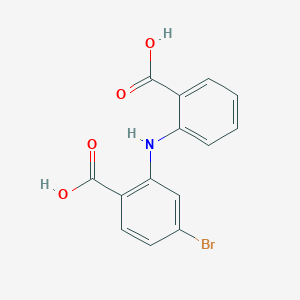
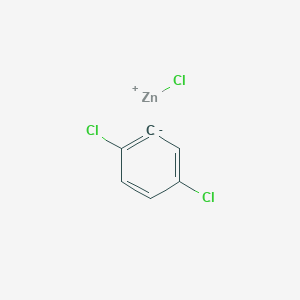
![9H-Carbazole, 9-[(ethenyloxy)methyl]-3-nitro-](/img/structure/B14354485.png)
